molecular formula C8H14O B3055607 Oct-1-en-4-one CAS No. 65807-62-7

Oct-1-en-4-one

Cat. No. B3055607
CAS RN: 65807-62-7
M. Wt: 126.2 g/mol
InChI Key: VMRLOKZWSLHCCZ-UHFFFAOYSA-N
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Description

Oct-1-en-4-one, also known as 2-octen-4-one, is a compound used in flavor and fragrance agents . It has a yeasty type odor and a vegetable type flavor . It’s also known as an aroma chemical .


Molecular Structure Analysis

The molecular structure of Oct-1-en-4-one is represented by the InChI code 1S/C8H12/c1-3-5-7-8-6-4-2/h1,7-8H,4-6H2,2H3/b8-7+ . This indicates that the compound is an organic molecule with 8 carbon atoms, 12 hydrogen atoms .


Physical And Chemical Properties Analysis

Oct-1-en-4-one has a molecular weight of 108.18 . It’s also described as having a yeasty type odor and a vegetable type flavor .

Scientific Research Applications

1. Material Investigation

Oct-1-en-4-one, also known as Optical Coherence Tomography (OCT), has significant applications in material investigation. Wiesauer et al. (2005) demonstrated that OCT, with its high-resolution and short measurement times, is particularly beneficial for transversal scans in materials research. Their study combined transversal with ultra-high resolution OCT, using a broadband femto-second laser as a light source. This approach enabled large area scans with high sensitivity, crucial for materials analysis (Wiesauer et al., 2005).

2. Biomedical Research

OCT has been extensively used in biomedical research. Walther et al. (2011) outlined the state of the art and novel trends in OCT applications, highlighting its role not only in structural but also in functional examinations of biological samples. The integration of OCT in bioanalytical science has enabled comprehensive understanding of physiological and pathological processes (Walther et al., 2011).

3. Art Conservation

Liang et al. (2005) explored the novel application of OCT in art conservation. They used two en-face scanning OCT systems to non-invasively examine museum paintings, revealing the structure of varnish layers, paint layers, and underdrawings. This study highlighted OCT's potential in uncovering details of artworks without causing damage (Liang et al., 2005).

4. Clinical and Commercial Impact

OCT has also made a significant impact in the clinical and commercial sectors. Fujimoto and Swanson (2016) reviewed its history, emphasizing its role in ophthalmology and other clinical specialties. Their review discussed the critical advances and the ecosystem involving research, government funding, and industry collaborations that have led to OCT's widespread clinical acceptance and impact (Fujimoto & Swanson, 2016).

Safety and Hazards

Oct-1-en-4-one is a combustible liquid and can cause serious eye irritation . It’s recommended to keep away from heat, hot surfaces, sparks, open flames, and other ignition sources . In case of eye contact, it’s advised to rinse cautiously with water for several minutes and seek medical advice if irritation persists .

properties

IUPAC Name

oct-1-en-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-3-5-7-8(9)6-4-2/h4H,2-3,5-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRLOKZWSLHCCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20408807
Record name 1-Octen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oct-1-en-4-one

CAS RN

65807-62-7
Record name 1-Octen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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